molecular formula C17H15NO3 B5729489 N-(1,3-benzodioxol-5-ylmethyl)-3-phenylacrylamide

N-(1,3-benzodioxol-5-ylmethyl)-3-phenylacrylamide

Cat. No. B5729489
M. Wt: 281.30 g/mol
InChI Key: IVHFQRBROLTNGQ-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-ylmethyl)-3-phenylacrylamide, also known as BPAA, is a synthetic compound that has gained attention in the scientific community due to its potential use in various research applications. BPAA is a member of the acrylamide family and is structurally similar to other compounds such as acrylamide and methacrylamide.

Mechanism of Action

N-(1,3-benzodioxol-5-ylmethyl)-3-phenylacrylamide acts as a Michael acceptor and reacts with nucleophilic amino acid residues such as cysteine and lysine. This reaction leads to the covalent modification of the protein, which can alter its function. This compound has been shown to selectively modify proteins that are involved in various cellular processes such as apoptosis, autophagy, and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a significant impact on various cellular processes. It has been found to induce apoptosis in cancer cells by selectively modifying proteins involved in the apoptotic pathway. This compound has also been shown to induce autophagy in cells, which can lead to cell death. Additionally, this compound has been found to have anti-inflammatory properties by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2).

Advantages and Limitations for Lab Experiments

N-(1,3-benzodioxol-5-ylmethyl)-3-phenylacrylamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cells and tissues, making it an ideal tool for studying intracellular processes. This compound is also stable under physiological conditions, making it suitable for use in live cell imaging experiments. However, one limitation of this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research of N-(1,3-benzodioxol-5-ylmethyl)-3-phenylacrylamide. One direction is the development of this compound-based probes for the detection of specific proteins and enzymes in living cells. Another direction is the use of this compound as a tool for the development of new drugs for the treatment of diseases such as cancer and Alzheimer's disease. Additionally, the study of the selectivity of this compound for specific amino acid residues can lead to the development of new inhibitors for enzymes involved in various cellular processes.

Synthesis Methods

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-3-phenylacrylamide involves a multistep process that begins with the reaction of 1,3-benzodioxole with benzyl bromide to form 1-(benzyl)-1,3-benzodioxole. This intermediate is then reacted with phenylacetic acid to form this compound. The final product is obtained through purification techniques such as column chromatography and recrystallization.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-3-phenylacrylamide has been found to have potential use in various research applications such as drug discovery, protein labeling, and bioconjugation. It can be used as a fluorescent probe for the detection of proteins and enzymes in living cells. This compound can also be used as a substrate for the development of inhibitors of enzymes such as cathepsin B and caspase-3, which are involved in various diseases such as cancer and Alzheimer's disease.

properties

IUPAC Name

(E)-N-(1,3-benzodioxol-5-ylmethyl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c19-17(9-7-13-4-2-1-3-5-13)18-11-14-6-8-15-16(10-14)21-12-20-15/h1-10H,11-12H2,(H,18,19)/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVHFQRBROLTNGQ-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49647409
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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